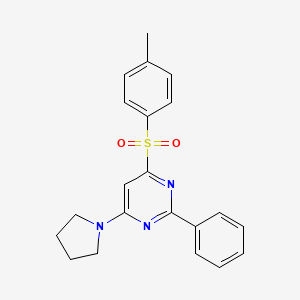
2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a unique structure combining sulfonyl, phenyl, and oxadiazole moieties. This compound can exhibit a wide range of chemical properties, making it an intriguing subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step synthetic processes. Starting from basic precursors like ethylsulfonyl chloride, methoxybenzene, and acetamide, the key steps include nucleophilic substitution reactions and cyclization reactions under specific conditions.
Step 1: Nucleophilic substitution reaction involving ethylsulfonyl chloride and a suitable phenyl compound.
Step 2: Formation of the oxadiazole ring through cyclization, involving reagents like hydrazine hydrate.
Step 3: Coupling the resulting intermediate with 2-methoxyphenylacetyl chloride.
Industrial Production Methods: In industrial settings, the production methods involve scaling up the laboratory synthetic procedures with optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow chemistry techniques can significantly enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxidation reactions can modify the sulfonyl or phenyl groups, altering the compound's properties.
Reduction: Reduction of specific functional groups, such as the nitro group if present, to corresponding amines.
Substitution: Electrophilic or nucleophilic substitutions on the phenyl ring can introduce new functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Alkyl halides, amines, under acidic or basic conditions.
Major Products Formed: The products vary based on the specific reaction. Oxidation typically yields sulfoxides or sulfones, reduction yields amines, and substitution can yield a variety of alkylated or functionalized products.
Aplicaciones Científicas De Investigación
In Chemistry:
Used as a starting material for further organic synthesis.
Acts as a ligand in coordination chemistry.
In Biology:
Potential as a biochemical probe due to its structural complexity.
Investigated for its interactions with biological macromolecules.
In Medicine:
Explored for potential pharmaceutical applications.
Analyzed for its biological activity and therapeutic potential.
In Industry:
Utilized in the development of advanced materials.
Considered for applications in the synthesis of dyes and polymers.
Mecanismo De Acción
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects primarily through interaction with specific molecular targets. The sulfonyl and oxadiazole groups may bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to observable physiological effects.
Comparación Con Compuestos Similares
2-(4-(Methylsulfonyl)phenyl)-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Propylsulfonyl)phenyl)-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
This article presents a detailed overview of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intrigued by any particular section?
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)14-10-8-13(9-11-14)12-17(23)20-19-22-21-18(27-19)15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJPXDMLRIEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2908140.png)


![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/new.no-structure.jpg)
![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2908149.png)
![5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2908150.png)
![16-(pyridin-3-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2908151.png)

![1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2908155.png)
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)

